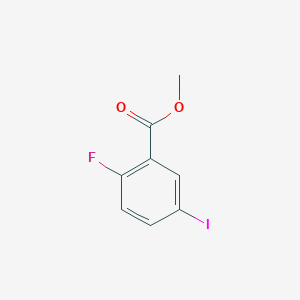

Methyl 2-fluoro-5-iodobenzoate

Descripción general

Descripción

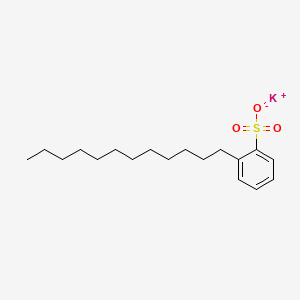

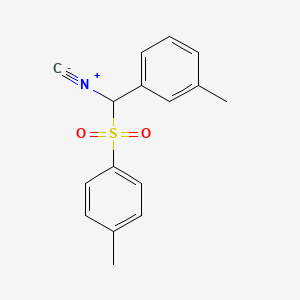

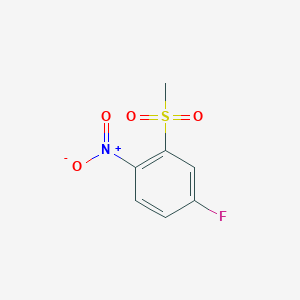

“Methyl 2-fluoro-5-iodobenzoate” is a chemical compound with the CAS Number: 625471-27-4 . It has a molecular weight of 280.04 . The IUPAC name for this compound is methyl 2-fluoro-5-iodobenzoate .

Synthesis Analysis

“Methyl 2-fluoro-5-iodobenzoate” is a useful reactant in the synthesis of arene-fused cyclic β-ketoesters via an homoconjugate addition and decarboxylative Dieckmann cyclization .Molecular Structure Analysis

The molecular formula of “Methyl 2-fluoro-5-iodobenzoate” is C8H6FIO2 . The InChI code for this compound is 1S/C8H6FIO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 .Physical And Chemical Properties Analysis

“Methyl 2-fluoro-5-iodobenzoate” is a liquid at ambient temperature . It has a density of 1.8±0.1 g/cm3, a boiling point of 293.1±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Aplicaciones Científicas De Investigación

Synthesis and Imaging Applications

Synthesis of Radioligands for Brain Imaging : Methyl 2-fluoro-5-iodobenzoate serves as a precursor in the synthesis of radioligands like [11C]SP203, which is used in PET imaging to study metabotropic glutamate 5 receptors in the brain. This approach provides insights into the role of these receptors in various neurological conditions (Siméon et al., 2012).

Antitumor Activity

Development of Antitumor Compounds : Research has been conducted on fluorinated 2-(4-aminophenyl)benzothiazoles, which exhibit potent cytotoxicity against certain cancer cell lines. These compounds are synthesized through processes involving Methyl 2-fluoro-5-iodobenzoate, showcasing its utility in developing new cancer therapies (Hutchinson et al., 2001).

Chemical Synthesis and Mechanistic Studies

Chemical Synthesis Techniques : Methyl 2-fluoro-5-iodobenzoate is instrumental in creating diverse chemical structures, such as carbazoles, dibenzofurans, and dibenzothiophenes, through anionic cyclization of benzyne-tethered aryllithiums. This method highlights the compound's versatility in synthetic organic chemistry (Sanz et al., 2006).

Imaging and Diagnostic Applications

Fluorescent Sensing for Metal Ions : It has been used in the synthesis of chemosensors for detecting metal ions, such as Al3+, in biological systems. This application is crucial for understanding the role of metal ions in diseases and could potentially be used in diagnostic imaging (Ye et al., 2014).

Safety And Hazards

“Methyl 2-fluoro-5-iodobenzoate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

methyl 2-fluoro-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGDRMNKJLVWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647499 | |

| Record name | Methyl 2-fluoro-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-fluoro-5-iodobenzoate | |

CAS RN |

625471-27-4 | |

| Record name | Methyl 2-fluoro-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B1592934.png)

![Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate](/img/structure/B1592938.png)